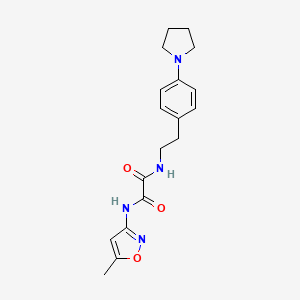
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MPO, and it is a potent inhibitor of myeloperoxidase, an enzyme that plays a crucial role in inflammatory processes.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
A study on a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease demonstrated potent antiviral activity. This compound, which shares structural similarities with N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, showed effectiveness against all HRV serotypes tested, as well as clinical isolates and related picornaviruses. Its inhibition of HRV 3C-mediated polyprotein processing in infected cells confirmed its mechanism of action. Notably, the compound was safe and well tolerated in healthy volunteers, highlighting its potential as a therapeutic agent against HRV infections (Patick et al., 2005).
Metabolism and Pharmacokinetics
Research on LY654322, a compound related to N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, focused on its metabolism to an unusual diimidazopyridine metabolite. This study illustrates the complexity of drug metabolism and the potential for generating unique metabolites, which could have implications for drug design and therapeutic applications. The compound was rapidly cleared in rats and dogs, highlighting the importance of understanding the metabolic pathways and pharmacokinetics of similar compounds (Borel et al., 2011).
Synthesis and Structural Analysis
The synthesis and solid-state structure of metal complexes with 5-pyridyl substituted N-methyl isoxazolidines demonstrate the versatility of compounds with isoxazolidine components in coordination chemistry. These complexes have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions. The detailed structural analysis provides insight into the coordination behavior and electronic properties of these complexes, which could inform the design of new materials and catalysts (Lysenko et al., 2001).
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-12-16(21-25-13)20-18(24)17(23)19-9-8-14-4-6-15(7-5-14)22-10-2-3-11-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZFAVOAWFPHRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)
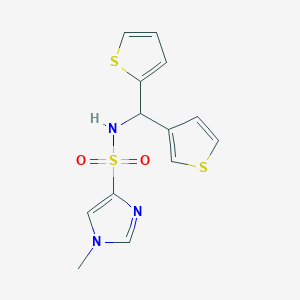
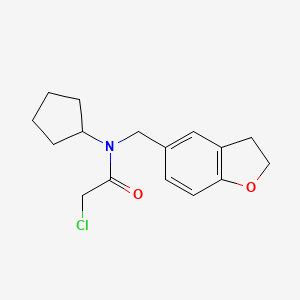
![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)
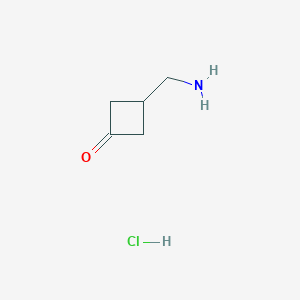
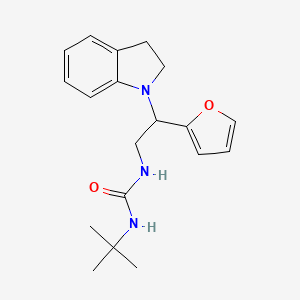


![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
